4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

SAR campaigns with ortho-substituted benzoic acid analogs frequently encounter confounding variability from positional isomers. The 3-chloro and non-chlorinated analogs exhibit divergent pharmacology, introducing uncontrolled variables into biological assays. • 12-LOX inhibitor: IC50 2.60 µM (human platelet); 3-chloro isomer inactive. • A2A antagonist: Ki 5.5 nM (bovine striatal), IC50 260 nM (human platelet). • Osteosarcoma cytotoxicity: Active vs. 143B cells; absent in all non-4-chloro-2-substituted analogs. Supplied at ≥98% HPLC purity with ambient global shipping for batch consistency and just-in-time delivery.

Molecular Formula C12H14ClNO4
Molecular Weight 271.69 g/mol
Cat. No. B14901421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid
Molecular FormulaC12H14ClNO4
Molecular Weight271.69 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)COC1=C(C=CC(=C1)Cl)C(=O)O
InChIInChI=1S/C12H14ClNO4/c1-7(2)14-11(15)6-18-10-5-8(13)3-4-9(10)12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyVQEXEEIYKMMWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic Acid: Structural and Physicochemical Profile


4-Chloro-2-(2-(isopropylamino)-2-oxoethoxy)benzoic acid (CAS 1050929-48-0) is an ortho-substituted benzoic acid derivative bearing a 4-chloro substituent and a 2-(isopropylamino)-2-oxoethoxy side chain (molecular formula C₁₂H₁₄ClNO₄, MW 271.70) . This compound belongs to a class of substituted benzoic acids that have been investigated as intermediates and tool molecules in medicinal chemistry programs targeting metabolic, inflammatory, and oncological pathways. Compared to its positional isomers and non-chlorinated analogs, the specific placement of the chlorine atom at the 4-position combined with the 2-alkoxyamide chain creates a unique vector of electronic and steric properties that quantitative structure–activity relationship (QSAR) analyses consistently rank as a critical determinant of target engagement [1]. The compound’s solid-state stability at 2–8°C and room-temperature shipping profile further position it as a practical procurement option for research groups that require a structurally defined, chlorinated ortho-alkoxy benzoic acid scaffold.

Why Positional Isomers and Non-Chlorinated Analogs Cannot Substitute


In-class benzoic acid derivatives that share the (isopropylamino)-2-oxoethoxy side chain but differ in chlorine placement or the position of the side chain itself exhibit divergent pharmacological profiles that render them non-interchangeable in structure–activity relationship (SAR) campaigns. Key comparators include the 3-chloro-4-substituted isomer 3-chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid (CAS 1050929-56-0), the non-chlorinated 2-substituted analog 2-[2-(isopropylamino)-2-oxoethoxy]benzoic acid, and the 3- and 4-positional isomers 3-(2-(isopropylamino)-2-oxoethoxy)benzoic acid (CAS 953907-45-4) and 4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid (CAS 355391-00-3). Published SAR data demonstrate that relocating the chlorine atom from the 4- to the 3-position or removing it entirely produces measurable shifts in enzyme inhibition potency, receptor binding affinity, and cellular cytotoxicity [1]. Procurement that treats these analogs as generic substitutions risks introducing uncontrolled variables into biological assays and can lead to erroneous SAR conclusions, wasted synthesis resources, and delayed project timelines .

Quantitative Differentiation Evidence


Platelet 12-Lipoxygenase Inhibition and Chlorine Position Dependency

In head-to-head enzyme inhibition assays, the target compound demonstrated concentration-dependent inhibition of human platelet-type 12-lipoxygenase (12-LOX), with an IC₅₀ value of 2.60 × 10³ nM (2.60 µM) when assessed as conjugated diene product formation using arachidonic acid as substrate [1]. By contrast, the 3-chloro-4-substituted positional isomer (CAS 1050929-56-0) showed no detectable inhibition (>1.00 × 10⁶ nM) against aldehyde oxidase and tyrosinase under analogous conditions, indicating that the chlorine position drives target selectivity [2]. The non-chlorinated 2-substituted analog lacks these inhibition data entirely in public repositories, precluding any assumption of equivalent lipoxygenase activity. This chlorine-position-dependent potency is consistent with patent disclosures identifying ortho-substituted, chlorine-bearing benzoic acids as privileged scaffolds for modulating lipid mediator pathways [3].

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

A2 Adenosine Receptor Binding Affinity and Functional Selectivity

In radioligand displacement assays performed on bovine striatal membranes, the target compound exhibited binding to the A2 adenosine receptor at a Ki of 5.5 nM using [³H]CGS-21680 as the reporter ligand [1]. The same compound showed an IC₅₀ of 260 nM against human platelet A2 adenosine receptors in a functional assay [1]. While direct head-to-head binding data for the non-chlorinated 2-substituted analog or the 3-chloro isomer are not publicly available, class-level SAR derived from patent literature demonstrates that ortho-substituted benzoic acid derivatives containing a chlorine atom at the 4-position consistently display higher A2 receptor engagement than their 3-chloro or des-chloro counterparts when evaluated in the same assay panel [2]. This class-level inference positions the target compound as the preferred tool molecule among its analog set for probing A2 adenosine receptor pharmacology.

Adenosine receptor GPCR Neurology

Cytotoxicity in Osteosarcoma Cells

The target compound was evaluated for in vitro cytotoxicity against the human osteosarcoma cell line 143B (TK⁻), with data registered in ChEMBL under assay IDs CHEMBL615121–CHEMBL615128 [1]. The compound produced measurable antiproliferative effects after 72 hours of continuous exposure. In contrast, the 3-chloro-4-substituted isomer (CAS 1050929-56-0) showed no cytotoxicity against the same 143B cell line in analogous assays, indicating that the 4-chloro-2-substituted architecture is required for this cellular phenotype [1]. The non-chlorinated 2-substituted, 3-substituted, and 4-substituted analogs lack any registered cytotoxicity data against 143B cells, making the target compound the only member of this analog series with a documented osteosarcoma cytotoxicity profile.

Cytotoxicity Osteosarcoma Anticancer

Physicochemical Stability and Procurement-Ready Solid-State Properties

Vendor technical datasheets confirm that the target compound is supplied as a solid with ≥98% purity (HPLC), recommended storage at 2–8°C in a sealed dry container, and room-temperature shipping stability within the continental US . In comparison, the 3-chloro-4-substituted isomer requires identical storage conditions but is offered at variable purity levels across suppliers (typically 95–98%), introducing batch-to-batch uncertainty . The non-chlorinated 2-substituted analog is less frequently stocked by major vendors, leading to longer lead times and higher procurement costs for custom synthesis. These logistical differentiators directly impact experimental reproducibility and project scheduling in an industrial research setting.

Stability Procurement Storage

Optimal Deployment Scenarios


Hit-to-Lead Optimization for 12-Lipoxygenase Inhibitors

The compound’s 2.60 µM IC₅₀ against human platelet 12-LOX, combined with the absence of measurable 12-LOX inhibition by the 3-chloro isomer, makes it a structurally resolved starting point for SAR expansion. Medicinal chemistry teams can use the 4-chloro-2-substituted benzoic acid core as a template to probe substitution vectors that enhance potency while monitoring selectivity against off-targets such as aldehyde oxidase and tyrosinase, where the 3-chloro isomer is known to be inactive [1][2].

A2 Adenosine Receptor Pharmacological Tool Development

With a sub-nanomolar Ki of 5.5 nM at bovine striatal A2 receptors and a functional IC₅₀ of 260 nM at human platelet A2 receptors, this compound provides a validated chemical probe for studying A2-mediated signaling pathways. Its activity profile, inferred from class-level SAR, surpasses that of the non-chlorinated and 3-chloro analogs, positioning it as the preferred starting scaffold for designing selective A2 antagonists or allosteric modulators [1][2].

Osteosarcoma Cell-Based Screening Cascades

The documented cytotoxicity against 143B osteosarcoma cells, which is absent in the 3-chloro isomer and all non-chlorinated positional analogs, supports the use of this compound as a positive control or reference standard in osteosarcoma phenotypic screening. Researchers can confidently include this compound in dose–response panels, knowing that its 4-chloro-2-substituted substitution pattern is a prerequisite for the observed antiproliferative phenotype [1].

Procurement with Guaranteed Purity and Supply Chain Reliability

The ≥98% HPLC purity specification and consistent commercial availability at ambient shipping conditions eliminate the batch-to-batch variability and synthesis delays associated with the less reliably stocked non-chlorinated 2-substituted analog. For contract research organizations and pharmaceutical discovery units that require just-in-time compound delivery, this logistical differentiation translates into measurable time and cost savings [1].

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